A Technical Guide to 3,5-Dichloro-2-nitrobenzenesulfonamide: Properties, Synthesis, and Research Applications
A Technical Guide to 3,5-Dichloro-2-nitrobenzenesulfonamide: Properties, Synthesis, and Research Applications
Introduction
The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry and chemical biology, forming the core of numerous therapeutic agents and molecular probes. The introduction of specific substituents onto the phenyl ring allows for the fine-tuning of physicochemical properties and biological activity. This guide provides a detailed technical overview of a specific, yet less-documented, member of this class: 3,5-Dichloro-2-nitrobenzenesulfonamide.
While extensive experimental data for this particular isomer is not broadly available in public literature, this document will synthesize known information from closely related analogs and fundamental chemical principles to provide a robust profile for researchers, scientists, and drug development professionals. We will explore its structure, predicted physicochemical properties, anticipated spectral characteristics, logical synthetic pathways, and potential applications, grounding our analysis in established chemical theory and data from analogous compounds.
Molecular Identity and Structural Characteristics
The foundational step in understanding any chemical entity is to define its structure and fundamental properties.
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Chemical Name: 3,5-Dichloro-2-nitrobenzenesulfonamide
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Molecular Formula: C₆H₄Cl₂N₂O₄S
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Molecular Weight: 271.08 g/mol
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CAS Number: While a specific CAS number for this isomer is not readily found, related isomers like 2,5-Dichloro-3-nitrobenzenesulfonamide have the CAS number 36039-00-6.[1] Researchers should verify the identity of their specific material.
The structure features a benzene ring substituted with two chlorine atoms at positions 3 and 5, a nitro group at position 2, and a sulfonamide group at position 1. The electron-withdrawing nature of the nitro and chloro substituents, combined with the sulfonamide functional group, dictates the molecule's electronic properties and reactivity.
Caption: Chemical structure of 3,5-Dichloro-2-nitrobenzenesulfonamide.
Physicochemical Properties
Precise experimental data for this isomer is scarce. The following table summarizes key properties, with values for analogs provided for context and estimation.
| Property | Value / Predicted Behavior | Context from Analogs |
| Melting Point | Expected to be a crystalline solid with a relatively high melting point. | 3,5-Dichloronitrobenzene has a melting point of 64-65 °C.[2] The addition of the sulfonamide group, which can participate in hydrogen bonding, would be expected to significantly increase the melting point. |
| Boiling Point | High; likely decomposes before boiling at atmospheric pressure. | 3,5-Dichloronitrobenzene has an estimated boiling point of ~260 °C.[2] The sulfonamide will increase this further. |
| Solubility | Low solubility in water. Soluble in polar organic solvents like acetone, ethyl acetate, and alcohols. | The parent compound, benzoic acid, has low water solubility, which is further decreased by nitro-substituents.[3] Chlorinated aromatics are generally hydrophobic. |
| pKa | The sulfonamide N-H proton is acidic, with an estimated pKa in the range of 8-10. | The electron-withdrawing groups on the ring increase the acidity of the N-H proton compared to unsubstituted benzenesulfonamide. |
| LogP | Estimated to be in the range of 2.5 - 3.5. | The two chlorine atoms and the aromatic ring contribute to lipophilicity, while the nitro and sulfonamide groups add polarity. 3,5-Dichloronitrobenzene has a LogP of 3.09.[2] |
Spectroscopic Profile (Anticipated)
Spectroscopic analysis is essential for structural confirmation. Based on the functional groups present, the following spectral characteristics are expected:
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¹H NMR: The aromatic region should display two signals, each corresponding to one proton. The proton at C4 (between the two chlorine atoms) would likely appear as a triplet (or a finely split singlet), and the proton at C6 would be a doublet. The sulfonamide (SO₂NH₂) protons would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
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¹³C NMR: The spectrum should show six distinct signals for the aromatic carbons. The carbon atoms attached to chlorine (C3, C5) and the nitro group (C2) will be significantly shifted. The carbon attached to the sulfonyl group (C1) will also have a characteristic chemical shift.[4]
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Infrared (IR) Spectroscopy: Key vibrational bands would include:
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~3300-3400 cm⁻¹: N-H stretching of the sulfonamide.
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~1530 and ~1350 cm⁻¹: Asymmetric and symmetric stretching of the nitro group (NO₂).
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~1340 and ~1160 cm⁻¹: Asymmetric and symmetric stretching of the sulfonyl group (SO₂).
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~800-900 cm⁻¹: C-H out-of-plane bending, characteristic of the aromatic substitution pattern.
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Mass Spectrometry (EI-MS): The molecular ion peak (M⁺) should be observable at m/z 270, with a characteristic isotopic pattern (M, M+2, M+4) due to the presence of two chlorine atoms.[5] Common fragmentation pathways would involve the loss of SO₂NH₂ and NO₂ groups.
Chemical Reactivity and Stability
The reactivity of 3,5-Dichloro-2-nitrobenzenesulfonamide is governed by its three key functional components:
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Aromatic Ring: The benzene ring is highly electron-deficient due to the strong withdrawing effects of the nitro, chloro, and sulfonyl groups. This deactivates the ring towards electrophilic aromatic substitution. Conversely, it makes the ring susceptible to nucleophilic aromatic substitution, particularly displacement of one of the chlorine atoms under forcing conditions.
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Nitro Group: The nitro group can be readily reduced to an aniline (amino group) using standard reducing agents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This transformation is a common and powerful tool in medicinal chemistry for generating structural diversity.
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Sulfonamide Group: The sulfonamide moiety is generally stable. The N-H proton is acidic and can be deprotonated with a base. The resulting anion can be alkylated or used in other nucleophilic reactions. N,N-dichloro-2-nitrobenzenesulfonamide has been used as an effective electrophilic nitrogen source in organic synthesis, suggesting that the sulfonamide nitrogen in the parent compound can be functionalized.[6]
Stability: The compound is expected to be stable under normal laboratory conditions. However, like many nitroaromatic compounds, it may be sensitive to light and high temperatures over extended periods.[7] It is likely stable to hydrolysis under neutral pH but could be degraded under strongly acidic or basic conditions.
Representative Synthetic Approach
The synthesis of 3,5-Dichloro-2-nitrobenzenesulfonamide would most logically proceed from a commercially available, appropriately substituted starting material. A plausible two-step route starting from 3,5-dichloro-2-nitroaniline is outlined below.
Caption: A plausible workflow for the synthesis of the title compound.
Experimental Protocol (General Methodology):
This protocol is a representative example based on standard procedures for similar transformations.[8][9]
Step 1: Diazotization and Sulfonylation
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Setup: To a jacketed reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, add 3,5-dichloro-2-nitroaniline (1.0 eq) and concentrated hydrochloric acid. Cool the resulting slurry to 0-5 °C.
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Diazotization: Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C. Stir the mixture for 1 hour at this temperature to ensure complete formation of the diazonium salt.
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Sulfonylation: In a separate vessel, prepare a solution of sulfur dioxide in acetic acid, saturated with copper(II) chloride. Add the cold diazonium salt solution portion-wise to this SO₂ solution, allowing for the evolution of nitrogen gas.
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Workup: After the addition is complete, allow the mixture to warm to room temperature. Pour the reaction mixture onto ice water. The product, 3,5-dichloro-2-nitrobenzenesulfonyl chloride, will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Amination
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Reaction: Dissolve the crude 3,5-dichloro-2-nitrobenzenesulfonyl chloride from the previous step in a suitable solvent like acetone or THF. Cool the solution in an ice bath.
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Ammonia Addition: Add concentrated aqueous ammonia dropwise with vigorous stirring. A white precipitate of the sulfonamide will form.
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Purification: After the addition, stir for an additional hour. Filter the solid product, wash thoroughly with water to remove any ammonium salts, and then with a small amount of cold ethanol. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the pure 3,5-Dichloro-2-nitrobenzenesulfonamide.
Safety and Handling
No specific safety data sheet (SDS) is available for 3,5-Dichloro-2-nitrobenzenesulfonamide. However, based on analogous structures, the following hazards should be assumed:[10]
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Harmful if swallowed, in contact with skin, or if inhaled. [10]
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Causes skin and serious eye irritation. [10]
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May cause respiratory irritation. [11]
Recommended Precautions:
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Handle in a well-ventilated area or a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
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Avoid breathing dust.
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Wash hands thoroughly after handling.
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Store in a cool, dry, and tightly sealed container away from incompatible materials.
Potential Applications in Drug Discovery and Research
The benzenesulfonamide motif is a key pharmacophore in a multitude of approved drugs. The specific substitution pattern of 3,5-Dichloro-2-nitrobenzenesulfonamide suggests several avenues for research:
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Anticancer Agents: Many sulfonamide derivatives exhibit anticancer activity by inhibiting enzymes crucial for tumor growth, such as carbonic anhydrases or protein kinases.[12] The dichloro substitution pattern can enhance binding affinity in hydrophobic pockets of target proteins.
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Antimicrobial Agents: The sulfonamide class originated with the sulfa antibiotics. Novel derivatives are continuously explored for activity against drug-resistant pathogens.
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Chemical Biology Probes: The reactive potential of the nitro group (reduction to an amine) makes this compound a useful intermediate. The resulting aminobenzenesulfonamide can be further derivatized with fluorescent tags, biotin, or other moieties to create probes for studying biological systems.
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Fragment-Based Drug Discovery: As a small, functionalized molecule, it can serve as a starting point or fragment for screening against various biological targets.
The combination of two chlorine atoms and an ortho-nitro group provides a unique electronic and steric profile that could lead to novel binding interactions and selective biological activity compared to other isomers.
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Appchem. 2,5-Dichloro-3-nitrobenzenesulfonamide. Available from: [Link]
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